Bis(4-fluorobenzyl)amine
Overview
Description
Bis(4-fluorobenzyl)amine is a chemical compound with the molecular formula C14H13F2N and a molecular weight of 233.26 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of two 4-fluorobenzyl groups attached to an amine (NH2) group . The InChI key for this compound is YKFNPVWWPPJNAQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 233.26 .Scientific Research Applications
Enhancement of Nucleophilicity in Chemical Reactions
Bis(4-fluorobenzyl)amine has been used to demonstrate the ability of certain hosts to enhance the nucleophilicity of benzylic amines. A study focused on a bis(phosphine oxide) host that could bind to benzylic amines, thereby increasing the rate of addition of 4-fluorobenzylamine to N-phenylmaleimide (Ashton et al., 2000).
Stability Analysis in Anticancer Applications
Research on bis(4-fluorobenzyl)trisulfide, a derivative of this compound, involved stability studies under various conditions. The study identified degradation products and assessed the stability of the compound in different environmental conditions, contributing to its development as an anticancer drug (Bao et al., 2008).
Metabolism in Antitumor Agents
Another study explored the metabolism of bis(4-fluorobenzyl)trisulfide in rats. It found that red blood cells were the primary site of metabolism, and it characterized the metabolites formed, providing insights into its potential as an antitumor agent (Pan et al., 2013).
Involvement in Synthesis of Complexes
The compound has been utilized in synthesizing bis(triazacyclohexane) sandwich complexes of transition metals. These complexes exhibited unique reactivity with dioxygen due to cuprophilic attraction between two cationic copper(I) ions (Köhn et al., 2005).
Anticancer Activity through Tubulin Modification
A study highlighted the potential of bis(4-fluorobenzyl)trisulfide in cancer therapeutics, showing its ability to inhibit microtubule polymerization and modify β-tubulin at specific residues, thereby exhibiting potent anticancer activities (Xu et al., 2009).
Application in Polymerization
The compound has been involved in the formation of amine-bis(phenoxy) group 4 benzyl complexes, contributing to the study of stereospecific polymerization (Gowda et al., 2014).
Gas Sorption Properties
Research has also involved the use of fluorobenzyl derivatives in the construction of coordination polymers. These studies investigate the variation in structures and gas sorption properties, contributing to material science applications (Jiang et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFNPVWWPPJNAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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